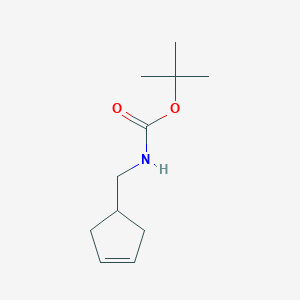

tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate

Description

tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate is a carbamate derivative featuring a cyclopentene ring substituted with a methylene group linked to a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, leveraging the Boc group’s stability under basic conditions and ease of removal under acidic conditions.

Properties

CAS No. |

207729-05-3 |

|---|---|

Molecular Formula |

C11H19NO2 |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

tert-butyl N-(cyclopent-3-en-1-ylmethyl)carbamate |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h4-5,9H,6-8H2,1-3H3,(H,12,13) |

InChI Key |

LHEPQKNFFPXAKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Curtius Rearrangement: : One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. The intermediate then undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

-

Three-Component Coupling: : Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods:

Industrial production of tert-butyl carbamates often involves large-scale Curtius rearrangement processes due to their efficiency and high yield. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has also been explored for more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation: : tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids. These reactions often lead to the formation of epoxides or hydroxylated products.

-

Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Epoxides, hydroxylated products.

Reduction: Amines, alcohols.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: : tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in the synthesis of complex molecules .

Biology: : In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to act as a model compound in various biochemical assays .

Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .

Industry: : In industrial applications, this compound is used in the production of polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl (cyclopent-3-en-1-ylmethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is exploited in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Key Observations :

- Cyclopentene vs.

- Functional Group Diversity : The boronate ester derivative () enables cross-coupling reactions, a property absent in the parent compound. Hydroxyl-containing analogues (e.g., ) show increased polarity, impacting solubility and reactivity in nucleophilic substitutions .

Biological Activity

tert-Butyl (cyclopent-3-en-1-ylmethyl)carbamate, a compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol, is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C10H17NO2

- Molecular Weight : 183.25 g/mol

- CAS Number : 193751-54-1

- Purity : ≥98% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, particularly its potential as an anti-inflammatory and neuroprotective agent.

The compound's activity appears to be mediated through interactions with specific biological pathways. For instance, it has been shown to modulate the inflammatory response by inhibiting pro-inflammatory cytokines and promoting neuroprotective effects in cellular models exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .

Neuroprotective Effects

A study conducted on astrocytes demonstrated that this compound exhibits protective effects against Aβ-induced toxicity. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

| Study | Cell Type | Effect Observed | Reference |

|---|---|---|---|

| Neuroprotection against Aβ | Astrocytes | Reduced TNF-α and free radicals | |

| Inhibition of inflammatory cytokines | Various | Modulated inflammatory response |

Cytotoxic Activity

Research into the cytotoxic properties of related carbamate compounds indicates that structural modifications can significantly influence their activity against cancer cell lines. While specific data on this compound is limited, understanding structure-activity relationships (SAR) can provide insights into its potential efficacy in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications at the carbamate moiety can enhance biological activity. For example, compounds with electron-donating groups or specific ring structures tend to exhibit higher cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.